molecular formula C10H15N3O B13068696 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B13068696
M. Wt: 193.25 g/mol
InChI Key: SQMQWGUAGAYZNT-UHFFFAOYSA-N
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Description

The compound 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic derivative of the imidazo[4,5-c]pyridine core, characterized by a methoxy substituent and a fused cyclobutane ring. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol. The spirocyclic architecture introduces conformational rigidity, which can enhance binding specificity in biological targets . The methoxy group may influence electronic properties and solubility, making it a promising scaffold for drug discovery.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3'-methoxyspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C10H15N3O/c1-14-7-4-10(5-7)9-8(2-3-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12)

InChI Key

SQMQWGUAGAYZNT-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C3=C(CCN2)NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Imidazo[4,5-c]pyridine Derivatives
  • 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] (CAS: 1909313-05-8)

    • Molecular Formula : C₉H₁₃N₃
    • Key Differences : Lacks the methoxy group at the 3-position.
    • Applications : Used as a versatile small-molecule scaffold in medicinal chemistry due to its rigid spirocyclic structure .
  • 5-Benzyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine (7a)

    • Substituents : Benzyl group at the 5-position.
    • Activity : Demonstrated inhibitory activity against Porphyromonas gingivalis glutaminyl cyclase, highlighting the role of hydrophobic substituents in enzyme binding .
Imidazo[4,5-b]pyridine Derivatives
  • 1-Methylimidazo[4,5-b]pyridine Structural Variation: Fused imidazole at the [4,5-b] position instead of [4,5-c]. Applications: Potent inhibitors of phosphodiesterase 1 (PDE1) and Aurora kinase A (AURKA), with substituents like anilino moieties influencing ATP-binding pocket interactions .

Functional Group Modifications

Compound Substituents/Modifications Key Properties/Biological Activity References
Target Compound 3-Methoxy, spirocyclobutane Enhanced rigidity, potential CNS activity
Compound 29 (Triazolo[4,5-c]pyridine) 6-Methyl, fluorophenyl substituents P2X7 antagonist (ED₅₀: 0.07 mg/kg in rats)
Compound 13–17 (Imidazo[4,5-c]pyridine) Halogen atoms (Cl, F) Antimicrobial activity (MIC <1 µM vs. M. tuberculosis)

Key Observations :

  • Methoxy Group: Improves solubility and metabolic stability compared to non-polar substituents.
  • Spirocyclic Architecture : Enhances target selectivity by restricting rotational freedom, as seen in PDE10A inhibitors .
  • Halogen Substituents : Increase lipophilicity and membrane permeability, critical for antimicrobial activity .

Target Compound vs. Antimicrobial Derivatives

Compound Target Activity (MIC/IC₅₀) References
Target Compound Hypothetical: Glucosamine-6P synthase Pending data
Compound 18–19 (Imidazo[4,5-c]pyridine) M. tuberculosis MIC <1 µM
Compound 35 (Triazolo[4,5-c]pyridine) P2X7 receptor ED₅₀: 0.07 mg/kg (rat)

Insights :

  • The methoxy-spiro compound’s activity is hypothesized to align with fungal or bacterial targets due to structural similarities to purines .
  • Spirocyclic rigidity may reduce off-target effects compared to flexible analogues .

Structure-Activity Relationship (SAR) Trends

  • Position of Substituents :
    • 5-Position (Imidazo[4,5-c]pyridine) : Benzyl/phenethyl groups enhance enzyme inhibition (e.g., glutaminyl cyclase) .
    • 3-Position (Methoxy) : May act as a hydrogen-bond acceptor, improving target engagement.
  • Ring Size : Cyclobutane (4-membered) vs. cyclohexane (6-membered) affects conformational strain and binding pocket compatibility .

Biological Activity

3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a complex organic compound notable for its unique spirocyclic structure. The compound is characterized by a cyclobutane ring fused to an imidazo[4,5-c]pyridine moiety, which has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₅N₃O
  • CAS Number : 1934857-66-5

The structural configuration of this compound allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited to enhance its biological activity.

The biological activity of 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. However, detailed studies on binding affinities and downstream signaling pathways are necessary for a comprehensive understanding of its mechanism of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]. For instance:

  • In vitro Studies : Various derivatives have shown moderate activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using microdilution methods. For example:
    • Compounds demonstrated MIC values ranging from 32 μg/mL to 128 μg/mL against S. aureus .
CompoundTarget PathogenMIC (μg/mL)
F7S. aureus128
F9E. coli32
F36C. albicans16

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary data suggest that it may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. However, further research is required to elucidate these effects.

Study on Antimicrobial Derivatives

A study published in Molecules evaluated the antimicrobial activities of several derivatives related to the spirocyclic structure. The results indicated that specific modifications to the imidazo[4,5-c]pyridine moiety enhanced the antimicrobial efficacy against both bacterial and fungal strains .

Structure-Activity Relationship (SAR) Analysis

Research has shown that the introduction of functional groups such as methoxy or halogens at specific positions on the aromatic rings significantly influences biological activity. For example:

  • The presence of halogens at the 2-position on benzene rings improved antibacterial activity compared to methoxy groups .

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